Cas no 1044872-40-3 (Methyl 2-amino-4,6-dichloropyridine-3-carboxylate)

Methyl 2-amino-4,6-dichloropyridine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The compound features a reactive pyridine core with amino and ester functional groups, enabling further derivatization through nucleophilic substitution or condensation reactions. Its dichloro substitution pattern enhances electrophilic reactivity, facilitating selective modifications. The methyl ester group offers stability while remaining amenable to hydrolysis or transesterification. This compound is commonly employed in the synthesis of heterocyclic compounds, including active pharmaceutical ingredients (APIs) and crop protection agents. Its well-defined structure and consistent purity make it a reliable building block for research and industrial-scale processes.
Methyl 2-amino-4,6-dichloropyridine-3-carboxylate structure
1044872-40-3 structure
Product Name:Methyl 2-amino-4,6-dichloropyridine-3-carboxylate
CAS No:1044872-40-3
MF:C7H6Cl2N2O2
MW:221.040739536285
MDL:MFCD16660199
CID:95138
PubChem ID:46856279
Update Time:2025-05-21

Methyl 2-amino-4,6-dichloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-4,6-dichloronicotinate
    • 2-Amino-4,6-dichloro-nicotinicacidmethylester
    • 2-Amino-4,6-dichloropyridine-3-carboxylic acid methyl ester
    • Methyl 2-amino-4,6-dichloropyridine-3-carboxylate
    • 2-amino-4,6-dichloro-, methyl ester
    • 3-Pyridinecarboxylicacid, 2-amino-4,6-dichloro-, methyl ester
    • 2-Amino-4,6-dichloro-nicotinic acid methyl ester
    • PubChem17459
    • KSC916M2N
    • HJZKXHRUERDKKA-UHFFFAOYSA-N
    • RL00212
    • FCH1346945
    • Methyl 2-Amino-4,6-dichloro-nicotinate
    • ST2413269
    • A
    • SCHEMBL145259
    • methyl 2-amino-4.6-dichloropyridine-3-carboxylate
    • Methyl2-amino-4,6-dichloronicotinate
    • EN300-2008361
    • 1044872-40-3
    • CS-W022799
    • DTXSID90676773
    • J-507823
    • AKOS015891735
    • SB80141
    • FT-0656034
    • DS-11952
    • SY101929
    • AC-22322
    • AMY10928
    • 2-Amino-4,6-dichloronicotinic acid methyl ester
    • MFCD16660199
    • DB-024738
    • MDL: MFCD16660199
    • Inchi: 1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11)
    • InChI Key: HJZKXHRUERDKKA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C(C=1C(=O)OC)N)Cl

Computed Properties

  • Exact Mass: 219.981
  • Monoisotopic Mass: 219.981
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.506
  • Boiling Point: 319.135 °C at 760 mmHg
  • Flash Point: 146.808 °C
  • PSA: 65.21000
  • LogP: 2.33840

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Methyl 2-amino-4,6-dichloropyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1044872-40-3)Methyl 2-amino-4,6-dichloropyridine-3-carboxylate
Order Number:A1915
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):580.0
Email:sales@amadischem.com

Additional information on Methyl 2-amino-4,6-dichloropyridine-3-carboxylate

Recent Advances in the Application of Methyl 2-amino-4,6-dichloropyridine-3-carboxylate (CAS: 1044872-40-3) in Chemical Biology and Pharmaceutical Research

Methyl 2-amino-4,6-dichloropyridine-3-carboxylate (CAS: 1044872-40-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex heterocyclic scaffolds with potential therapeutic applications. This research brief consolidates the latest findings on the synthesis, reactivity, and applications of this compound, providing insights into its growing importance in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 2-amino-4,6-dichloropyridine-3-carboxylate as a precursor for novel kinase inhibitors. The research team developed an efficient synthetic route to pyrrolo[2,3-d]pyrimidine derivatives, which showed promising activity against EGFR and VEGFR-2 kinases. The compound's dichloropyridine moiety proved crucial for maintaining the planar geometry required for effective kinase binding, while the ester group facilitated further functionalization through nucleophilic substitution reactions.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 1044872-40-3 in the synthesis of novel quinolone hybrids. The researchers successfully coupled the pyridine carboxylate with various fluoroquinolone scaffolds, resulting in compounds with enhanced activity against drug-resistant Staphylococcus aureus strains. Molecular docking studies revealed that the dichloropyridine component contributed significantly to DNA gyrase binding affinity, suggesting its potential in addressing antibiotic resistance challenges.

The compound's application extends to agrochemical development as well. A 2024 patent application (WO2024015832) describes its use in creating next-generation fungicides. The inventors modified the 2-amino group through reductive amination reactions to produce a series of pyridine carboxamides with broad-spectrum activity against phytopathogenic fungi. Field trials showed particular efficacy against wheat rust and rice blast pathogens, with the dichloro substitution pattern contributing to improved metabolic stability in plant systems.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 1044872-40-3. A 2023 Organic Process Research & Development paper detailed a continuous flow synthesis method that improved yield to 87% while reducing hazardous waste generation. The new protocol employs microwave-assisted chlorination and esterification in a tandem reactor system, addressing previous challenges with regioselectivity and purification that were common in batch processes.

Emerging research also explores the compound's potential in radiopharmaceuticals. A study in the Journal of Labelled Compounds and Radiopharmaceuticals (2024) demonstrated successful radiofluorination at the 4-position of the pyridine ring, creating PET tracers for oncology imaging. The electron-withdrawing effect of the adjacent carboxylate group facilitated nucleophilic aromatic substitution with [18F]fluoride, yielding probes with excellent tumor-to-background ratios in preclinical models.

In conclusion, Methyl 2-amino-4,6-dichloropyridine-3-carboxylate continues to demonstrate significant value across multiple domains of chemical biology and pharmaceutical research. Its unique substitution pattern offers diverse opportunities for structural elaboration, while recent methodological advances have improved both its accessibility and application scope. Future research directions may include exploring its use in PROTAC design and as a component of covalent inhibitors, leveraging the reactivity of its dichloropyridine core for targeted protein degradation or modification.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1044872-40-3)Methyl 2-amino-4,6-dichloropyridine-3-carboxylate
A1915
Purity:99%
Quantity:25g
Price ($):580.0
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